molecular formula C₁₃H₁₈O₆ B1139799 3-O-Benzyl-alpha,beta-D-mannopyranoside CAS No. 65926-00-3

3-O-Benzyl-alpha,beta-D-mannopyranoside

Cat. No.: B1139799
CAS No.: 65926-00-3
M. Wt: 270.28
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Description

3-O-Benzyl-alpha,beta-D-mannopyranoside is a complex organic compound with a unique structure that includes multiple hydroxyl groups and a phenylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Benzyl-alpha,beta-D-mannopyranoside typically involves multiple steps, starting from simpler organic molecules. One common approach is the use of carbohydrate derivatives as starting materials, which undergo a series of chemical transformations including protection, oxidation, and substitution reactions to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalytic systems and controlled reaction conditions to facilitate the efficient conversion of starting materials to the target compound.

Chemical Reactions Analysis

Types of Reactions

3-O-Benzyl-alpha,beta-D-mannopyranoside can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols.

Scientific Research Applications

3-O-Benzyl-alpha,beta-D-mannopyranoside has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-O-Benzyl-alpha,beta-D-mannopyranoside involves its interaction with specific molecular targets. The hydroxyl groups and phenylmethoxy group enable the compound to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S,5R)-5-(hydroxymethyl)tetrahydrofuran-2,3,4-triol: This compound shares a similar backbone but lacks the phenylmethoxy group.

    (2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)tetrahydro-2-furanyl]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2,3-diyl didodecanoate: Another structurally related compound with additional functional groups.

Properties

IUPAC Name

(4S,5R)-6-(hydroxymethyl)-4-phenylmethoxyoxane-2,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O6/c14-6-9-10(15)12(11(16)13(17)19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9?,10-,11?,12+,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEFQDXXKFUMOJ-ZZPXGVNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(C(OC(C2O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H]2[C@@H](C(OC(C2O)O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676257
Record name 3-O-Benzyl-D-threo-hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65926-00-3
Record name 3-O-Benzyl-D-threo-hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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